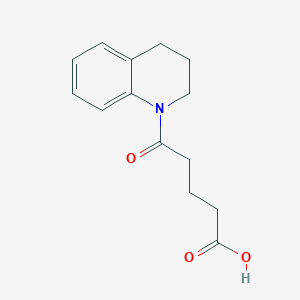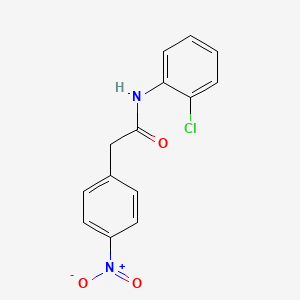
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide, also known as DCFI, is a synthetic compound that has been widely studied for its potential applications in scientific research. DCFI is a member of the indole family of compounds, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
DCF1 has been extensively studied for its potential applications in scientific research. It has been shown to have anticancer, anti-inflammatory, and antifungal properties. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been used in several studies to investigate its effects on cancer cell growth and proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antifungal properties, making it a potential candidate for the development of new antifungal drugs.
Wirkmechanismus
The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to act through the inhibition of several key cellular pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCF1 has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of fungi. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
DCF1 has several advantages and limitations for use in lab experiments. One advantage is that it is a synthetic compound, which means that it can be easily synthesized in high yields and purity. Additionally, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been extensively studied, which means that there is a large body of literature on its properties and potential applications. However, one limitation is that N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide may not be suitable for all types of experiments, as its effects may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. One area of interest is the development of new anticancer drugs based on the structure of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Additionally, further studies are needed to investigate the mechanism of action of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide and its effects on different cell types. Another area of interest is the development of new antifungal drugs based on the properties of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. Overall, N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has the potential to be a valuable tool for scientific research and the development of new drugs and therapies.
Synthesemethoden
DCF1 can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylhydrazine with 3-formylindole. The reaction yields an intermediate product, which is then reacted with acetic anhydride to produce N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide. The synthesis of N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.
Eigenschaften
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(3-formylindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c18-14-6-5-12(7-15(14)19)20-17(23)9-21-8-11(10-22)13-3-1-2-4-16(13)21/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBMFTSHNMFUDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5776366.png)
![N-{4-[1-(2-hydrazino-2-oxoethyl)-1H-imidazol-4-yl]phenyl}acetamide](/img/structure/B5776383.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)


![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![4-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5776413.png)

![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)

